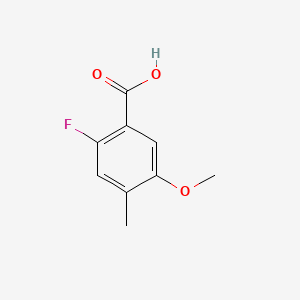

2-Fluoro-5-methoxy-4-methylbenzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLGIGDSLJISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280718 | |

| Record name | 2-Fluoro-5-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870221-15-1 | |

| Record name | 2-Fluoro-5-methoxy-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870221-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-methoxy-4-methylbenzoic Acid

Introduction

5-Fluoro-2-methoxy-4-methylbenzoic acid, with the Chemical Abstracts Service (CAS) registry number 1427395-52-5 , is a substituted aromatic carboxylic acid. This compound belongs to the class of fluorinated benzoic acids, a group of molecules that have garnered significant interest in the fields of medicinal chemistry and materials science. The presence of a fluorine atom, a methoxy group, and a methyl group on the benzoic acid core imparts unique electronic and steric properties to the molecule. These characteristics make it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and the development of novel materials.

The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. The methoxy and methyl groups further modulate the lipophilicity and electronic nature of the aromatic ring, providing a handle for fine-tuning the overall properties of the final compound. This guide provides a comprehensive overview of the known properties, a plausible synthesis route, and the potential applications of 5-Fluoro-2-methoxy-4-methylbenzoic acid, aimed at researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-2-methoxy-4-methylbenzoic acid is presented in the table below. It is important to note that while some of these properties are experimentally determined and reported by chemical suppliers, others may be predicted based on computational models.

| Property | Value | Source |

| CAS Number | 1427395-52-5 | BLD Pharm[1] |

| Molecular Formula | C₉H₉FO₃ | BLD Pharm[1] |

| Molecular Weight | 184.16 g/mol | BLD Pharm[1] |

| Appearance | White to off-white solid | (Predicted based on similar compounds) |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | LookChem[2] |

| pKa | 3.75 ± 0.10 (Predicted) | LookChem[2] |

Synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic Acid: A Proposed Experimental Protocol

Diagram of the Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic acid.

Detailed Step-by-Step Methodology

Step 1: Synthesis of Methyl 5-fluoro-2-methoxybenzoate

-

Rationale: The first step involves the protection of the carboxylic acid as a methyl ester and the methylation of the phenolic hydroxyl group. Using a slight excess of dimethyl sulfate ensures complete methylation of the more acidic phenolic proton. Potassium carbonate acts as a base to deprotonate the phenol.

-

Procedure:

-

To a solution of 5-fluoro-2-hydroxybenzoic acid (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (2.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure methyl 5-fluoro-2-methoxybenzoate.

-

Step 2: Synthesis of Methyl 5-fluoro-2-methoxy-4-methylbenzoate

-

Rationale: This step utilizes directed ortho-metalation. The methoxy group directs the deprotonation by n-butyllithium to the ortho position (C4). The resulting aryllithium species is then quenched with an electrophile, methyl iodide, to introduce the methyl group. The reaction is carried out at low temperature to prevent side reactions.

-

Procedure:

-

Dissolve methyl 5-fluoro-2-methoxybenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add methyl iodide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 5-fluoro-2-methoxy-4-methylbenzoate.

-

Step 3: Synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic Acid

-

Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to protonate the carboxylate salt.

-

Procedure:

-

Dissolve methyl 5-fluoro-2-methoxy-4-methylbenzoate (1 equivalent) in a mixture of methanol and water.

-

Add sodium hydroxide (3 equivalents) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain 5-fluoro-2-methoxy-4-methylbenzoic acid.

-

Potential Applications in Drug Discovery and Materials Science

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, and the unique substitution pattern of 5-fluoro-2-methoxy-4-methylbenzoic acid suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.[3]

-

As a Scaffold for Biologically Active Molecules: The presence of the carboxylic acid group allows for facile derivatization, such as amidation, to connect this core to other molecular fragments. This is a common strategy in drug design to explore the structure-activity relationship (SAR) of a compound series. The fluorine and methoxy groups can influence the compound's interaction with biological targets and its metabolic fate.[4]

-

In the Development of Kinase Inhibitors: Many kinase inhibitors, a class of drugs used in cancer therapy, incorporate substituted aromatic rings. The specific electronic properties conferred by the fluoro and methoxy substituents could be beneficial for achieving high potency and selectivity for a particular kinase.

-

In Materials Science: The tailored electronic properties of this molecule could be of interest in the field of materials science.[3] For instance, it could be used as a monomer for the synthesis of specialty polymers with enhanced thermal stability or specific optical properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Fluoro-2-methoxy-4-methylbenzoic acid. Based on safety data for similar compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory system.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Fluoro-2-methoxy-4-methylbenzoic acid is a structurally interesting molecule with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on this specific compound is currently limited in the public domain, its structural features suggest a range of possible applications, particularly in the design and synthesis of new pharmaceutical agents. The proposed synthesis provides a viable route for its preparation, enabling further investigation of its properties and potential uses. As research in fluorinated organic compounds continues to expand, molecules like 5-fluoro-2-methoxy-4-methylbenzoic acid will likely play an important role in the development of next-generation technologies and therapeutics.

References

-

Chem-Impex International. 5-Fluoro-2-methylbenzoic acid. [Link]

-

LookChem. Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

Sources

2-Fluoro-5-methoxy-4-methylbenzoic acid chemical properties

An In-depth Technical Guide to the Predicted Chemical Properties and Synthetic Strategy of 2-Fluoro-5-methoxy-4-methylbenzoic acid

Preamble: Navigating Scarcity with Predictive Chemistry

In the landscape of chemical research and drug development, scientists often encounter molecular scaffolds that, while synthetically plausible and potentially valuable, lack extensive documentation in the public domain. This compound is one such compound. A thorough review of chemical databases and literature reveals a scarcity of direct experimental data for this specific isomer.

This guide, therefore, deviates from a simple reporting of known facts. Instead, it serves as a predictive whitepaper, leveraging established principles of physical organic chemistry and drawing upon robust data from its close structural analogs. By analyzing the electronic and steric interplay of its constituent functional groups, we can construct a reliable, data-driven profile of its expected properties, reactivity, and synthetic viability. This document is designed for the discerning researcher who understands that in the absence of direct evidence, a well-reasoned prediction is the critical first step toward innovation.

Molecular Structure and Predicted Physicochemical Properties

The unique substitution pattern of this compound dictates its electronic and conformational behavior. The fluorine atom at the C2 position, ortho to the carboxylic acid, exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. The methoxy group at C5 is a strong mesomeric donor, while the methyl group at C4 is a weak inductive donor. This intricate electronic balance is key to understanding its reactivity and spectroscopic signature.

Figure 1: Chemical Structure of this compound.

The table below summarizes the core physicochemical properties. As direct experimental values are unavailable, these are calculated or predicted based on its structure.

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₉H₉FO₃ | Calculated |

| Molecular Weight | 184.16 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted based on analogs like 2-fluoro-4-methylbenzoic acid.[1] |

| Melting Point (°C) | 160 - 180 (Predicted) | Extrapolated from analogs. 2-Fluoro-5-methylbenzoic acid: ~150°C; 2-Fluoro-4-methoxybenzoic acid: 194-198°C.[2][3] The combination of substituents suggests a value in this range. |

| pKa | 3.0 - 3.5 (Predicted) | The ortho-fluoro group significantly increases acidity via induction and potential hydrogen bonding, lowering the pKa relative to benzoic acid (~4.2). |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, ethyl acetate. | Predicted based on the properties of polar organic acids and data for related compounds. |

Predicted Spectroscopic Profile: A Roadmap for Identification

For any novel compound, spectroscopic analysis is the cornerstone of structural verification. Based on the known effects of each substituent, we can predict the key features of its NMR, IR, and Mass spectra.

¹H NMR Spectroscopy (Predicted, 500 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be relatively simple, showing two distinct aromatic signals and signals for the methoxy, methyl, and carboxylic acid protons.

-

δ ~13.0 ppm (s, 1H, -COOH): The acidic proton of the carboxylic acid will appear as a broad singlet far downfield.

-

δ ~7.5 ppm (d, J ≈ 8 Hz, 1H, Ar-H): This signal is predicted for the proton at the C6 position. It is ortho to the electron-withdrawing carboxylic acid and coupled to the fluorine at C2, though the coupling constant may be small.

-

δ ~7.0 ppm (d, J ≈ 12 Hz, 1H, Ar-H): This signal corresponds to the proton at the C3 position. It is ortho to the fluorine atom, leading to a characteristic large coupling constant (³JHF). It is also shielded by the para-methoxy group.

-

δ ~3.8 ppm (s, 3H, -OCH₃): The methoxy protons will appear as a sharp singlet.

-

δ ~2.2 ppm (s, 3H, -CH₃): The methyl protons will appear as a sharp singlet.

¹³C NMR Spectroscopy (Predicted, 125 MHz, DMSO-d₆)

The carbon spectrum will be characterized by the large C-F coupling constants, which are invaluable for assigning the fluorinated ring positions.

-

δ ~165 ppm (d, ⁴JCF ≈ 3 Hz): Carboxylic acid carbon (-COOH).

-

δ ~160 ppm (d, ¹JCF ≈ 250 Hz): C2, the carbon directly bonded to fluorine.

-

δ ~155 ppm (s): C5, bonded to the methoxy group.

-

δ ~135 ppm (d, ²JCF ≈ 15 Hz): C1, the ipso-carbon of the carboxylic acid.

-

δ ~125 ppm (s): C4, bonded to the methyl group.

-

δ ~120 ppm (d, ²JCF ≈ 20 Hz): C6.

-

δ ~115 ppm (d, ³JCF ≈ 5 Hz): C3.

-

δ ~56 ppm (s): Methoxy carbon (-OCH₃).

-

δ ~16 ppm (s): Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

The IR spectrum provides clear evidence of the key functional groups.

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer hydrogen bonding.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1610, ~1500 cm⁻¹: C=C aromatic ring stretches.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy group).

-

~1100 cm⁻¹: C-F stretch.

Mass Spectrometry (Predicted, ESI-)

-

[M-H]⁻: 183.0514. This would be the expected base peak in negative ion mode electrospray ionization, corresponding to the deprotonated molecule. High-resolution mass spectrometry would be critical to confirm the elemental composition.

Reactivity Analysis and a Proposed Synthetic Pathway

The chemical behavior of this compound is governed by the interplay of its functional groups.

-

Carboxylic Acid: This group will undergo standard transformations such as esterification (with an alcohol under acidic catalysis) and amidation. The use of coupling agents like HATU or EDC is expected to be highly efficient for forming amide bonds, a common step in the synthesis of bioactive molecules.[3]

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the methoxy and methyl groups, which direct ortho and para. However, the positions are sterically hindered or already substituted. The fluorine atom at C2 is a potential site for nucleophilic aromatic substitution (SₙAr), particularly if activated by a strongly electron-withdrawing group or under harsh conditions, a reaction noted for related fluorinated building blocks.[2][3]

Proposed Synthesis Protocol

A plausible and efficient route to synthesize the target molecule would involve the directed ortho-metalation of a suitable precursor, followed by carboxylation. This strategy offers high regioselectivity, which is crucial for constructing such a polysubstituted aromatic system.

Sources

A Technical Guide to 2-Fluoro-5-methoxy-4-methylbenzoic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxy-4-methylbenzoic acid, a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. While not a widely commercialized compound, its unique substitution pattern—featuring a fluorine atom, a methoxy group, and a methyl group on a benzoic acid scaffold—makes it a valuable intermediate for the synthesis of complex molecules. This document details a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and explores its potential applications, particularly in the realm of drug discovery. The information is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorine-containing organic molecules have become indispensable in modern pharmacology. The introduction of fluorine into a drug candidate can profoundly alter its metabolic stability, lipophilicity, and binding affinity to target proteins. Benzoic acid derivatives, in particular, are common structural motifs in a wide array of pharmaceuticals. The strategic placement of fluorine on the benzene ring can lead to enhanced biological activity and improved pharmacokinetic profiles. This compound represents a unique combination of functional groups that offer multiple avenues for chemical modification, making it a promising starting material for the synthesis of novel therapeutic agents.

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the carboxylation of a suitable organometallic precursor, which in turn can be prepared from a commercially available starting material. A key consideration is the regioselective introduction of the substituents on the benzene ring.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 1-fluoro-4-methoxy-2-methylbenzene. The pathway involves a bromination step, followed by a lithium-halogen exchange and subsequent carboxylation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-fluoro-5-methoxy-2-methylbenzene

-

To a solution of 1-fluoro-4-methoxy-2-methylbenzene (1 equivalent) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-1-fluoro-5-methoxy-2-methylbenzene.

Step 2: Synthesis of this compound

-

Dissolve 4-bromo-1-fluoro-5-methoxy-2-methylbenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.2 equivalents, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

In a separate flask, place an excess of freshly crushed dry ice (solid CO2).

-

Slowly transfer the solution of the lithium intermediate onto the dry ice via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the aqueous layer and wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

Combine the aqueous layers and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

-

A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Spectroscopic Characterization

As this compound is not extensively characterized in the literature, the following properties are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C9H9FO3 | - |

| Molecular Weight | 184.16 g/mol | - |

| Appearance | White to off-white solid | Analogy with similar benzoic acids |

| Melting Point | 160-170 °C | Inferred from substituted benzoic acids |

| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, DMSO, and ethyl acetate. | General solubility of benzoic acids |

Predicted Spectroscopic Data

The following are predicted NMR chemical shifts. Actual values may vary.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.0 (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.5 (d, 1H): Aromatic proton ortho to the carboxylic acid.

-

δ 7.0 (d, 1H): Aromatic proton ortho to the fluorine.

-

δ 3.8 (s, 3H): Methoxy group protons (-OCH₃).

-

δ 2.2 (s, 3H): Methyl group protons (-CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 166.0: Carboxylic acid carbon (-COOH).

-

δ 160.0 (d, J = 250 Hz): Carbon attached to fluorine (C-F).

-

δ 155.0: Carbon attached to the methoxy group (C-OCH₃).

-

δ 130.0 - 110.0: Aromatic carbons.

-

δ 56.0: Methoxy carbon (-OCH₃).

-

δ 16.0: Methyl carbon (-CH₃).

Potential Applications in Research and Development

Substituted benzoic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of functional groups in this compound makes it a versatile building block.

Medicinal Chemistry

The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for the construction of larger, more complex molecules. The fluorine atom can enhance binding to target enzymes and improve metabolic stability. The methoxy and methyl groups provide additional points for modification or can influence the overall electronic properties and conformation of the final compound. This makes it a promising starting material for the synthesis of kinase inhibitors, GPCR modulators, and other biologically active compounds. For instance, similar fluorinated benzoic acids have been utilized in the synthesis of inhibitors for adenylyl cyclase 1 (AC1) for the treatment of chronic pain[1].

Materials Science

Aromatic carboxylic acids can be used as monomers for the synthesis of specialty polymers and as components in metal-organic frameworks (MOFs). The fluorine and methoxy groups can impart unique properties such as altered electronic behavior and hydrophobicity to these materials.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound, while not a widely studied compound, holds significant potential as a versatile building block for chemical synthesis. This guide has provided a plausible and detailed synthetic route, predicted physicochemical and spectroscopic properties, and an overview of its potential applications. As the demand for novel fluorinated intermediates in drug discovery and materials science continues to grow, compounds like this will play an increasingly important role in advancing these fields.

References

-

Scott, J. et al. (2022). Optimization of a pyrimidinone series for selective inhibition of Ca2+/calmodulin-stimulated adenylyl cyclase 1 activity for the treatment of chronic pain. Journal of Medicinal Chemistry, 65 (6), 4667–4686. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 2-Fluoro-5-methoxy-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel chemical entity, 2-Fluoro-5-methoxy-4-methylbenzoic acid. While direct biological data for this specific molecule is not extensively available in the public domain, its structural motifs—a fluorinated benzoic acid core with methoxy and methyl substitutions—suggest a high potential for pharmacological activity. This document outlines hypothesized mechanisms of action, including anti-inflammatory and anti-cancer effects, based on the known properties of structurally related compounds. Detailed, step-by-step experimental protocols for in vitro screening and validation are provided to guide researchers in systematically evaluating its therapeutic potential. This guide is intended to serve as a foundational resource for initiating and advancing the preclinical discovery and development of this compound.

Introduction and Rationale

This compound is a synthetic organic compound whose biological profile is largely unexplored. The strategic incorporation of fluorine and methoxy groups onto a benzoic acid scaffold is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Fluorination can enhance metabolic stability, binding affinity, and lipophilicity, while methoxy groups can influence receptor interactions and metabolic pathways.[1][3][4][5][6]

Given these structural features, this compound presents a compelling candidate for investigation in several therapeutic areas. This guide will focus on two primary, hypothesized activities: anti-inflammatory and anti-cancer effects.

Table 1: Physicochemical Properties of Substituted Benzoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C9H9FO3 | 184.16 | Fluorine, Methoxy, Methyl, Carboxylic Acid |

| 2-Fluoro-5-methylbenzoic acid | C8H7FO2 | 154.14[7] | Fluorine, Methyl, Carboxylic Acid |

| 5-Fluoro-2-methoxybenzoic acid | C8H7FO3 | 170.14[8] | Fluorine, Methoxy, Carboxylic Acid |

| 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | 170.14[9] | Fluorine, Methoxy, Carboxylic Acid |

Hypothesized Biological Activities and Mechanisms of Action

Potential Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that inhibit cyclooxygenase (COX) enzymes. The carboxylic acid moiety of this compound is a key pharmacophore that could enable interaction with the active site of COX-1 and COX-2. The dysregulation of inflammation is associated with chronic diseases such as atherosclerosis and rheumatoid arthritis.[10]

-

Hypothesized Mechanism: Inhibition of COX-1 and/or COX-2 enzymes, leading to a reduction in prostaglandin synthesis. The fluorine and methoxy substituents may confer selectivity for one isoform over the other.

Potential Anti-cancer Activity

Substituted benzoic acids have been explored as anti-cancer agents due to their ability to interfere with various signaling pathways crucial for cancer cell proliferation and survival.[11][12][13]

-

Hypothesized Mechanism:

-

Kinase Inhibition: The molecule could act as a kinase inhibitor, targeting enzymes involved in cell signaling pathways that are often dysregulated in cancer.[14]

-

Induction of Apoptosis: The compound might trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints, preventing the proliferation of cancer cells.

-

Experimental Workflows for Biological Activity Screening

A tiered approach is recommended to efficiently screen and validate the potential biological activities of this compound.

Caption: Tiered experimental workflow for screening.

Detailed Experimental Protocols

General Laboratory Safety

Compounds with related structures may cause skin, eye, and respiratory irritation.[7][9][15][16] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.[7][15][16] All manipulations should be performed in a well-ventilated fume hood.

Protocol: In Vitro COX Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

-

Objective: To quantify the inhibitory effect of the test compound on COX-1 and COX-2 activity.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorescent probe for prostaglandin detection

-

Test compound dissolved in DMSO

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the enzyme (COX-1 or COX-2) to each well of the microplate.

-

Add the test compound dilutions to the wells and incubate for a specified time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Stop the reaction and measure the product formation using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

-

Protocol: Cell Viability (MTT) Assay

This assay assesses the effect of the test compound on the viability of cancer cell lines.

-

Objective: To determine the concentration of the test compound that reduces cell viability by 50% (IC50).

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay.

Data Interpretation and Next Steps

The results from the initial screening assays will guide the subsequent steps in the investigation of this compound.

Table 2: Interpretation of Potential Screening Outcomes

| Assay | Potential Outcome | Interpretation and Next Steps |

| COX Inhibition | Selective COX-2 inhibition with low micromolar IC50. | High potential as a selective anti-inflammatory agent. Proceed to cell-based assays to measure inhibition of prostaglandin E2 production in stimulated immune cells. |

| Cell Viability | Potent cytotoxicity against a panel of cancer cell lines (IC50 < 10 µM). | Promising anti-cancer potential. Investigate the mechanism of cell death (apoptosis vs. necrosis) and effects on the cell cycle.[18] |

| Kinase Screen | Inhibition of a specific kinase or family of kinases. | Potential as a targeted anti-cancer therapy. Validate the inhibition of the target kinase in a cell-based assay and explore downstream signaling effects. |

| No significant activity | IC50 values > 100 µM in all primary assays. | The compound may have low intrinsic activity or poor cellular permeability. Consider derivatization to improve properties or explore other potential biological targets. |

Conclusion

This compound is a compound with significant, albeit unexplored, therapeutic potential. Its structural features, common to many successful pharmaceutical agents, warrant a thorough investigation into its biological activities. The experimental framework provided in this guide offers a systematic and scientifically rigorous approach to elucidating its pharmacological profile. The initial focus on anti-inflammatory and anti-cancer activities is based on sound medicinal chemistry principles. However, researchers should remain open to unexpected findings that may lead to novel therapeutic applications. The successful execution of the described protocols will provide a solid foundation for the future development of this promising molecule.

References

-

Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

-

Charles River Laboratories. Cancer Cell-Based Assays. [Link]

-

News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]

-

Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Link]

-

Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

-

Pakalniškis, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

-

Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

-

Maresca, G., et al. (2025, April 21). Novel synthetic lethality-based cellular assays for cancer drug discovery. [Link]

-

National Center for Biotechnology Information. 2-Fluoro-4-methoxybenzoic acid. PubChem Compound Database. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Nile, S. H. (2025, August 8). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]

-

Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid. [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

-

The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025, October 18). [Link]

-

Lookchem. Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

-

Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695. [Link]

-

ResearchGate. Enzyme assay techniques and protocols. [Link]

-

Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. [Link]

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. [Link]

-

National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

-

Reddy, C. K., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753–763. [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

-

2-Methoxybenzoic Acid in Organic Synthesis: Key Applications. (2026, January 6). [Link]

-

Angene Chemical. (2025, March 12). Safety Data Sheet. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. srinichem.com [srinichem.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 7. capotchem.com [capotchem.com]

- 8. lookchem.com [lookchem.com]

- 9. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. journalajrb.com [journalajrb.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. criver.com [criver.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. michlala.edu [michlala.edu]

- 15. fishersci.com [fishersci.com]

- 16. angenechemical.com [angenechemical.com]

- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

An In-depth Technical Guide to 2-Fluoro-5-methoxy-4-methylbenzoic Acid Derivatives and Analogs

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties.[1][2] The unique electronic properties of fluorine—its high electronegativity and small van der Waals radius—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide focuses on a particularly promising scaffold: 2-Fluoro-5-methoxy-4-methylbenzoic acid and its derivatives. This core structure presents a unique combination of functional groups that offer a rich playground for synthetic modification and the exploration of novel therapeutic agents. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in established chemical principles and field-proven insights, to unlock the full potential of this versatile chemical class.

The Core Moiety: Physicochemical Properties and Synthetic Rationale

The this compound scaffold is a trifunctionalized benzene ring, offering multiple points for chemical modification. The interplay between the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the reactive carboxylic acid function dictates the molecule's overall chemical behavior and its potential as a pharmacophore.

Strategic Functionalization: An Analysis of the Core Structure

The strategic placement of the fluoro, methoxy, and methyl groups on the benzoic acid core provides a nuanced electronic and steric profile. The fluorine atom at the 2-position can enhance binding interactions through orthogonal multipolar interactions and can also serve to block metabolic oxidation at that position. The methoxy group at the 5-position and the methyl group at the 4-position, being electron-donating, can modulate the acidity of the carboxylic acid and influence the overall lipophilicity of the molecule.

General Synthetic Pathways

While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methodologies for related fluorinated benzoic acids.[4][5] A plausible and efficient synthetic strategy would involve a multi-step sequence starting from commercially available precursors.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a representative, generalized procedure based on common organic synthesis techniques.

-

Starting Material: 1-Fluoro-4-methoxy-2-methylbenzene.

-

Step 1: Bromination. The starting material is subjected to electrophilic aromatic substitution, specifically bromination, to introduce a bromine atom at the position ortho to the fluorine and meta to the methoxy group. This is a standard halogenation reaction.

-

Step 2: Grignard Formation and Carboxylation. The resulting bromo-intermediate is then converted to a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic intermediate is subsequently carboxylated by quenching with solid carbon dioxide (dry ice), followed by an acidic workup to yield the desired this compound.

Derivatives and Analogs: Expanding the Chemical Space

The true potential of the this compound core lies in its derivatization. The carboxylic acid moiety serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of analogs with potentially varied biological activities.

Amide and Ester Derivatives

The most straightforward derivatization involves the conversion of the carboxylic acid to amides and esters.[6] Amidation can be readily achieved using standard coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or by converting the carboxylic acid to an acyl chloride followed by reaction with a primary or secondary amine.[7] These amide derivatives are of particular interest as they can introduce new hydrogen bond donors and acceptors, significantly altering the molecule's interaction with biological targets.

Heterocyclic Analogs

The carboxylic acid can also serve as a precursor for the synthesis of various heterocyclic systems. For instance, condensation with hydrazines can lead to the formation of oxadiazoles, while reaction with ortho-phenylenediamines can yield benzimidazoles. These heterocyclic analogs can act as bioisosteres for the carboxylic acid, offering improved metabolic stability and cell permeability.

Diagram: Synthetic Derivatization Pathways

Caption: Iterative workflow for SAR-guided lead optimization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the proven utility of fluorinated benzoic acids in drug discovery, makes it a valuable addition to the medicinal chemist's toolbox. Future research should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in a range of biological assays to fully elucidate their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of next-generation therapeutics for a variety of diseases.

References

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025). Vertex AI Search.

- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Vertex AI Search.

- Understanding Benzoic Acid Derivatives in Organic Synthesis. Vertex AI Search.

- 2-Fluoro-4-(methoxycarbonyl)benzoic acid. NIH.

- What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?. Guidechem.

- Scheme 1. Route to preparation of benzoic acid derivatives by reaction...

- 2-Fluoro-5-methylbenzoic acid. I-C-L.

- 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7. Benchchem.

- A new selective route towards benzoic acid and derivatives from biomass-derived coumalic acid. Green Chemistry (RSC Publishing).

- Significance of Fluorine in Medicinal Chemistry: A Review.

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv

- 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis. ChemicalBook.

- Synthetic Routes (OCR A Level Chemistry A): Revision Note. Save My Exams.

- Structure Activity Rel

Sources

Methodological & Application

Synthesis of 2-Fluoro-5-methoxy-4-methylbenzoic acid protocol

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methoxy-4-methylbenzoic acid

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of this compound, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered on the well-established Grignard reaction, a robust method for carbon-carbon bond formation. The protocol details the preparation of an aryl Grignard reagent from a brominated precursor followed by its carboxylation using carbon dioxide. This guide emphasizes experimental design, procedural nuances, safety considerations, and the underlying chemical principles to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

Substituted benzoic acids are pivotal structural motifs in a vast array of pharmacologically active compounds and functional organic materials. The specific substitution pattern of this compound, featuring a fluorine atom ortho to the carboxylic acid, a methoxy group, and a methyl group, makes it an intriguing building block for creating complex molecular architectures. The fluorine atom, in particular, can modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

The synthetic approach detailed herein was chosen for its reliability and efficiency. It employs a two-step sequence starting from the precursor 5-bromo-2-fluoro-4-methylanisole :

-

Grignard Reagent Formation: The aryl bromide is converted into a highly nucleophilic organomagnesium halide (Grignard reagent) by reaction with magnesium metal. This transformation inverts the polarity of the carbon atom attached to the bromine, from electrophilic to strongly nucleophilic.

-

Carboxylation and Acidification: The Grignard reagent undergoes a nucleophilic attack on the electrophilic carbon of carbon dioxide (typically from dry ice), forming a magnesium carboxylate salt.[1][2] Subsequent acidification in an aqueous workup protonates the carboxylate to yield the final carboxylic acid product.[3][4][5]

This method is advantageous as it constructs the target molecule by forming a key carbon-carbon bond, ensuring the precise placement of the carboxylic acid group.

Overall Synthetic Scheme

The complete reaction pathway is illustrated below:

Figure 1. Two-step synthesis of this compound via Grignard carboxylation.

Experimental Protocols

Extreme caution must be exercised as Grignard reagents are highly reactive, pyrophoric, and react violently with water. All procedures must be conducted in a fume hood under a dry, inert atmosphere (e.g., Argon or Nitrogen). All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot, allowing it to cool under a stream of inert gas.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Wt. ( g/mol ) | Moles (mmol) | Amount | Supplier |

| 5-bromo-2-fluoro-4-methylanisole | C₈H₈BrFO | 219.05 | 50.0 | 10.95 g | BLD Pharm[6] |

| Magnesium turnings | Mg | 24.31 | 60.0 | 1.46 g | Sigma-Aldrich |

| Iodine (crystal) | I₂ | 253.81 | ~1-2 | 1 small crystal | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~150 mL | Sigma-Aldrich |

| Carbon Dioxide (Dry Ice) | CO₂ | 44.01 | Excess | ~50 g | Local Supplier |

| Hydrochloric Acid (conc., ~37%) | HCl | 36.46 | - | As needed | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~200 mL | Sigma-Aldrich |

| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~100 mL | Lab prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Sigma-Aldrich |

Step 1: Synthesis of 2-Fluoro-5-methoxy-4-methylphenylmagnesium bromide (Grignard Reagent)

Causality: This step transforms the electrophilic aryl bromide into a potent carbon nucleophile. Anhydrous conditions are critical because the Grignard reagent is a strong base and will be quenched by any protic source, such as water, reducing the yield.[1]

-

Set up a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is flame-dried or oven-dried.

-

Place the magnesium turnings (1.46 g, 60.0 mmol) into the flask.

-

Add a single small crystal of iodine. The iodine acts as an activator, etching the passivating magnesium oxide layer on the turnings to expose fresh magnesium metal.

-

In the dropping funnel, prepare a solution of 5-bromo-2-fluoro-4-methylanisole (10.95 g, 50.0 mmol) in 50 mL of anhydrous THF.

-

Add approximately 5 mL of the aryl bromide solution from the dropping funnel to the magnesium turnings.

-

Gently warm the flask with a heat gun to initiate the reaction. Initiation is indicated by the disappearance of the purple iodine color and the appearance of cloudiness or gentle bubbling. If the reaction does not start, a sonicator bath can be used for agitation.

-

Once the reaction has initiated (it will become self-sustaining and exothermic), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.

-

After the addition is complete, reflux the mixture for an additional 60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent and should be used immediately in the next step.

Step 2: Carboxylation and Isolation of this compound

Causality: The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming the carboxylate salt. A large excess of dry ice is used to ensure complete reaction and to help control the exothermic addition. The final product is isolated by converting the salt to the free acid and separating it from the aqueous phase.

-

In a separate 500 mL beaker, crush approximately 50 g of dry ice into a coarse powder. Caution: Handle dry ice with appropriate thermal gloves.

-

Allow the Grignard solution from Step 1 to cool to room temperature.

-

Slowly and carefully, pour the Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction with sublimation of CO₂ will occur.

-

Once the addition is complete, loosely cover the beaker and allow it to warm to room temperature as the excess dry ice sublimes. The mixture will form a thick, solid mass.

-

Slowly add 100 mL of 2 M hydrochloric acid to the reaction mixture to protonate the magnesium carboxylate salt and dissolve the remaining magnesium salts. Stir until all solids have dissolved.

-

Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them once with 50 mL of water, followed by 50 mL of saturated aqueous sodium bicarbonate solution to remove any unreacted acidic impurities, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a crystalline solid.

Visualization of Mechanism and Workflow

Reaction Mechanism

The following diagram illustrates the key mechanistic steps of the Grignard carboxylation reaction.

Caption: Mechanism of Grignard reagent formation and subsequent carboxylation.

Experimental Workflow

This diagram outlines the logical progression of the entire synthesis protocol.

Caption: High-level workflow for the synthesis of the target compound.

References

-

OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

-

Clark, J. (2023). An Introduction to Grignard Reagents. Chemguide. [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Organic Syntheses. Allylmagnesium Bromide. Org. Synth. 1988, 66, 67. [Link]

-

Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. [Link]

-

ResearchGate. (2015, August 6). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. [Link]

Sources

- 1. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 3. 5-BROMO-4-FLUORO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1785363-64-5|5-Bromo-4-fluoro-2-methylanisole|BLD Pharm [bldpharm.com]

Purification of 2-Fluoro-5-methoxy-4-methylbenzoic Acid: Application Notes and Protocols

Abstract

This comprehensive guide details robust methodologies for the purification of 2-Fluoro-5-methoxy-4-methylbenzoic acid, a key intermediate in pharmaceutical and agrochemical research. Addressing the critical need for high-purity materials in drug development, this document provides in-depth protocols for recrystallization, acid-base extraction, and column chromatography. The causality behind experimental choices is elucidated, empowering researchers to adapt and optimize these methods for their specific needs. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high levels of purity for this and structurally similar compounds.

Introduction: The Imperative of Purity

This compound is a substituted aromatic carboxylic acid whose utility as a building block in the synthesis of bioactive molecules is of significant interest. The presence of impurities, even in trace amounts, can have profound and often detrimental effects on downstream reactions, biological activity, and the overall safety and efficacy of the final product. Therefore, the development of effective and reproducible purification strategies is not merely a procedural step but a cornerstone of scientific integrity and successful research outcomes.

This document provides a detailed exploration of three primary purification techniques, each leveraging distinct physicochemical properties of the target molecule. The selection of a particular method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies. While extensive experimental data for this specific molecule is not widely published, we can infer key parameters from structurally similar compounds.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale and Implications for Purification |

| Molecular Formula | C₉H₉FO₃ | - |

| Molecular Weight | 184.16 g/mol | Relevant for molar calculations in solution preparation. |

| Appearance | White to off-white solid | Color may indicate the presence of impurities. |

| pKa | ~3.1 - 4.2 | The predicted pKa for the structurally similar 5-Fluoro-2-[(2-methoxyphenyl)methoxy]benzoic acid is 3.11.[1] This acidic nature is the cornerstone of purification by acid-base extraction. |

| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate), sparingly soluble in non-polar solvents (e.g., hexanes), and poorly soluble in cold water. | This differential solubility is exploited in recrystallization. A related compound, 2-Fluoro-5-methoxy-4-nitrobenzoic acid, shows moderate solubility in ethanol and chloroform.[2] |

Potential Impurities:

The impurity profile will be highly dependent on the synthetic route employed. Common impurities may include:

-

Starting materials: Unreacted precursors from the synthesis.

-

Isomeric by-products: Structurally similar isomers formed during the synthesis.

-

Reaction by-products: Compounds generated from side reactions.

-

Residual solvents: Solvents used in the synthesis and work-up.

Purification Methodologies

Recrystallization: The Gold Standard for Solid Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

The choice of solvent is paramount for successful recrystallization. Based on the properties of similar compounds, a mixed solvent system of ethanol and water is a promising starting point.

Table 2: Solvent Systems for Recrystallization

| Solvent System | Rationale |

| Ethanol/Water | This compound is expected to be soluble in hot ethanol and less soluble in cold ethanol. Water acts as an anti-solvent, reducing the solubility upon cooling and promoting crystallization. This system is effective for many benzoic acid derivatives.[2] |

| Toluene | For less polar impurities, toluene can be an effective solvent. Benzoic acid derivatives often show good solubility in hot toluene and poor solubility at room temperature. |

| Ethyl Acetate/Hexanes | Similar to the ethanol/water system, ethyl acetate is the "good" solvent and hexanes act as the "poor" solvent to induce crystallization. |

Materials:

-

Crude this compound

-

Ethanol (reagent grade)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirring

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Addition of Anti-solvent: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

dot

Caption: Recrystallization Workflow Diagram.

Acid-Base Extraction: Exploiting Acidity

Acid-base extraction is a liquid-liquid extraction technique that separates acidic and neutral compounds based on their different solubilities in aqueous and organic phases at different pH values.[3] The carboxylic acid group of this compound can be deprotonated by a weak base to form a water-soluble carboxylate salt, while neutral impurities remain in the organic phase.

The acidic proton of the carboxylic acid (pKa ~3-4) readily reacts with a base like sodium bicarbonate (the pKa of carbonic acid is ~6.4) to form the sodium salt. This salt is ionic and therefore highly soluble in the aqueous phase. Neutral organic impurities, lacking an acidic proton, will not react and will remain dissolved in the organic solvent. Subsequent acidification of the aqueous layer will regenerate the neutral carboxylic acid, causing it to precipitate out of the aqueous solution.

Materials:

-

Crude this compound

-

Diethyl ether or Ethyl acetate (organic solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

6 M Hydrochloric acid (HCl)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

pH paper

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

-

Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved carbon dioxide.

-

Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the benzoic acid. Drain the aqueous layer into a clean beaker.

-

Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acidic product. Combine the aqueous extracts.

-

Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of the organic solvent. Discard the organic wash.

-

Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The purified this compound will precipitate as a solid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the solid with a small amount of ice-cold deionized water.

-

Drying: Dry the purified product under vacuum.

dot

Caption: Acid-Base Extraction Workflow.

Column Chromatography: For Challenging Separations

Flash column chromatography is a valuable technique for purifying compounds when recrystallization and extraction are ineffective, particularly for separating compounds with similar polarities.[4] The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of organic compounds. Its slightly acidic nature can sometimes cause issues with acidic compounds, leading to tailing.[5] If this is observed, the silica gel can be deactivated with a small amount of triethylamine in the eluent.

-

Mobile Phase (Eluent): A solvent system of hexanes and ethyl acetate is a good starting point. The polarity of the eluent is gradually increased to elute the compounds from the column. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column. The target compound should have an Rf value of approximately 0.2-0.3 in the starting eluent.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Hexanes and Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Sand

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

TLC Analysis: Develop a suitable eluent system using TLC. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

-

Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with poor solubility, dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.

-

Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (gradient elution) based on the separation observed on TLC.

-

Fraction Collection: Collect fractions in test tubes.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

dot

Caption: Column Chromatography Workflow.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Table 3: Methods for Purity Assessment

| Method | Purpose |

| Melting Point | A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point. |

| Thin-Layer Chromatography (TLC) | A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. |

| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can be used to identify and quantify impurities. |

Conclusion

The purification of this compound is a critical step in its application in research and development. The choice of purification method—recrystallization, acid-base extraction, or column chromatography—should be guided by the specific impurity profile and the desired scale and purity of the final product. The protocols provided in this guide offer a robust starting point for achieving high-purity material. Researchers are encouraged to optimize these methods for their specific needs to ensure the integrity and success of their scientific endeavors.

References

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of 2-Fluoro-5-methoxy-4-methylbenzoic acid

Abstract

This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization, quantification, and purity assessment of 2-Fluoro-5-methoxy-4-methylbenzoic acid. As a key building block in pharmaceutical and agrochemical synthesis, rigorous analytical control is imperative.[1] This document details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility.

Introduction and Physicochemical Profile

This compound is a substituted aromatic carboxylic acid. Its unique arrangement of a fluorine atom, a methoxy group, and a methyl group on the benzoic acid core dictates its chemical reactivity and physical properties. Accurate analytical characterization is crucial for confirming its identity, determining its purity, and quantifying it in various matrices during the research and development process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₉H₉FO₃ | - |

| Molecular Weight | 184.16 g/mol | [2] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | Not consistently reported; similar compounds range from 87-198°C.[3][4] | - |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO, Chloroform). | - |

| CAS Number | 1001345-79-6 (Verify specific isomer) | - |

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of this compound and quantifying it in reaction mixtures or final product formulations. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity.[5][6]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle of Method Selection: The aromatic and moderately nonpolar nature of the molecule makes it an ideal candidate for Reversed-Phase (RP) chromatography. A C18 (octadecylsilane) stationary phase provides sufficient hydrophobic interaction for retention. The carboxylic acid moiety's ionization is pH-dependent; therefore, acidifying the mobile phase (ion suppression) is critical.[7] This ensures the analyte is in its neutral, more retained form, leading to sharp, symmetrical peaks. UV detection is highly effective as the benzene ring possesses a strong chromophore.

Experimental Protocol: Purity Determination

-

Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

-

Sample Preparation:

-

Accurately weigh 10 mg of the this compound sample.

-

Dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent. Filter through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

Table 2: HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for separation of aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier for ion suppression, ensuring good peak shape.[7][8] |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 0-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B | A gradient elution ensures that impurities with different polarities are effectively separated and eluted. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

| Injection Volume | 10 µL | Balances sensitivity with the risk of column overloading. |

| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A full UV scan (200-400 nm) is recommended during method development to find the absorbance maximum. |

-

System Suitability: Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

-

Data Analysis: Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Caption: RP-HPLC workflow for purity analysis.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for structural confirmation. ¹H NMR identifies the number and environment of protons, ¹³C NMR shows the carbon skeleton, and ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.

Protocol:

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

-

Expected Spectral Features:

Table 3: Predicted NMR Chemical Shifts (δ, ppm)

| Nucleus | Group | Expected Shift (ppm) | Multiplicity / Coupling | Rationale |

| ¹H | -COOH | ~11-13 (in DMSO-d₆) | Broad singlet | Acidic proton, exchangeable. |

| ¹H | Aromatic-H | ~7.0 - 7.5 | Doublets, Singlets | Specific positions influenced by F, OMe, and Me substituents. Coupling with ¹⁹F is expected for adjacent protons. |

| ¹H | -OCH₃ | ~3.8 - 4.0 | Singlet | Methoxy group protons. |

| ¹H | -CH₃ | ~2.2 - 2.4 | Singlet | Methyl group protons on the aromatic ring. |

| ¹³C | -COOH | ~165 - 170 | Singlet | Carboxylic acid carbon. |